Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C19H28N2O4 and a molecular weight of 348.44 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group, a Boc-protected amino group, and an ethyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Boc Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloride (C7H7Cl), benzyl bromide (C7H7Br)
Major Products Formed:
Oxidation: Benzyl alcohol (C7H8O), benzaldehyde (C7H6O)
Reduction: Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-methanol
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Ethyl 1-Benzyl-3-amino-pyrrolidine-3-carboxylate: Lacks the Boc protection, making it more reactive.
Ethyl 1-Benzyl-3-(acetylamino)pyrrolidine-3-carboxylate: Contains an acetyl-protected amino group instead of Boc.
Ethyl 1-Benzyl-3-(Fmoc-amino)pyrrolidine-3-carboxylate: Uses Fmoc protection, which is more commonly used in peptide synthesis.
Uniqueness: Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-24-16(22)19(20-17(23)25-18(2,3)4)11-12-21(14-19)13-15-9-7-6-8-10-15/h6-10H,5,11-14H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFSFHONHUWIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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